4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one
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Overview
Description
4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a dichloropyridine carbonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Dichloropyridine Carbonyl Group: The final step involves the acylation of the piperazine ring with 3,6-dichloropyridine-2-carbonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. Its dichloropyridine moiety is particularly useful for probing binding sites in proteins.
Medicine
Medicinally, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one: Similar structure but with different chlorine substitution pattern.
4-(3,6-Dichloropyridine-2-carbonyl)-3-(methyl)piperazin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
4-(3,6-Dichloropyridine-2-carbonyl)-3-(ethyl)piperazin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
Properties
IUPAC Name |
4-(3,6-dichloropyridine-2-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-7(2)11-12(19)16-5-6-18(11)13(20)10-8(14)3-4-9(15)17-10/h3-4,7,11H,5-6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLPBKWHUOWKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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